diphenylsilane CAS No. 808132-06-1](/img/structure/B12515617.png)
[(4-Bromo-4-fluorobut-3-en-1-yl)oxy](tert-butyl)diphenylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-4-fluorobut-3-en-1-yl)oxydiphenylsilane is a chemical compound that belongs to the class of organosilicon compounds. It features a unique combination of bromine, fluorine, and silicon atoms, making it an interesting subject for various chemical studies and applications. This compound is known for its potential use in organic synthesis and material science due to its reactivity and structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-4-fluorobut-3-en-1-yl)oxydiphenylsilane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Butenyl Intermediate: The initial step involves the preparation of the butenyl intermediate through a series of reactions, including halogenation and dehydrohalogenation.
Introduction of the Silane Group: The butenyl intermediate is then reacted with tert-butyl diphenylsilane in the presence of a suitable catalyst to introduce the silane group.
Final Functionalization:
Industrial Production Methods
Industrial production of (4-Bromo-4-fluorobut-3-en-1-yl)oxydiphenylsilane may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity of the final product. Common industrial methods may involve continuous flow reactors and advanced purification techniques to achieve the desired quality.
化学反応の分析
Types of Reactions
(4-Bromo-4-fluorobut-3-en-1-yl)oxydiphenylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromo or fluoro groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The double bond in the butenyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide, potassium fluoride, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted silanes, while oxidation and reduction can lead to the formation of different functionalized silanes.
科学的研究の応用
(4-Bromo-4-fluorobut-3-en-1-yl)oxydiphenylsilane has several scientific research applications, including:
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: The compound is studied for its potential biological activity and interactions with biomolecules.
Catalysis: It is used as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.
作用機序
The mechanism of action of (4-Bromo-4-fluorobut-3-en-1-yl)oxydiphenylsilane involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the bromo and fluoro groups, which can participate in various chemical reactions. The silane group also plays a crucial role in stabilizing the compound and facilitating its interactions with other molecules.
類似化合物との比較
(4-Bromo-4-fluorobut-3-en-1-yl)oxydiphenylsilane can be compared with other similar compounds, such as:
(4-Chloro-4-fluorobut-3-en-1-yl)oxydiphenylsilane: This compound has a chlorine atom instead of a bromine atom, leading to different reactivity and applications.
(4-Bromo-4-chlorobut-3-en-1-yl)oxydiphenylsilane: This compound has both bromine and chlorine atoms, which may result in unique chemical properties.
(4-Bromo-4-fluorobut-3-en-1-yl)oxydimethylsilane: This compound has dimethylsilane instead of diphenylsilane, affecting its stability and reactivity.
特性
CAS番号 |
808132-06-1 |
|---|---|
分子式 |
C20H24BrFOSi |
分子量 |
407.4 g/mol |
IUPAC名 |
(4-bromo-4-fluorobut-3-enoxy)-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C20H24BrFOSi/c1-20(2,3)24(17-11-6-4-7-12-17,18-13-8-5-9-14-18)23-16-10-15-19(21)22/h4-9,11-15H,10,16H2,1-3H3 |
InChIキー |
IEECMLBILAOFIE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC=C(F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-Dimethyl-4-[2-(7-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline](/img/structure/B12515546.png)
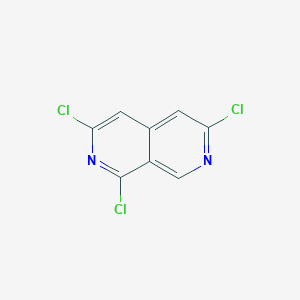
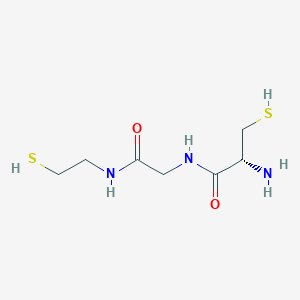
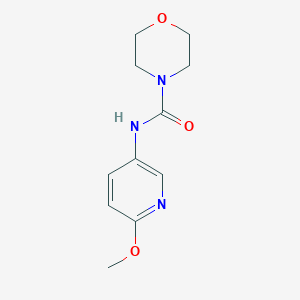
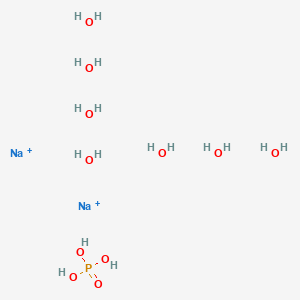
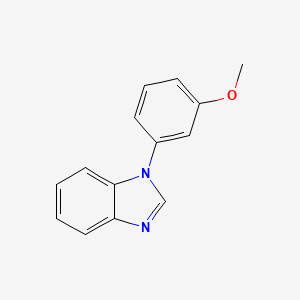

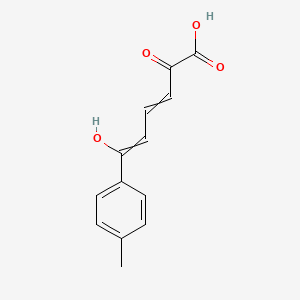
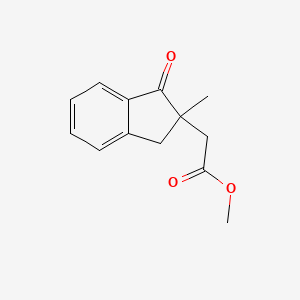

![5-{2-[(4-Methoxyphenyl)amino]ethenyl}-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B12515594.png)
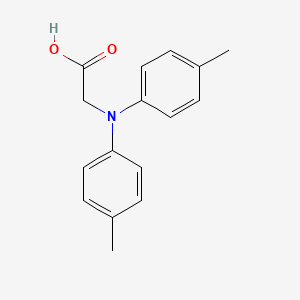
![1H-Pyrrolo[1,2-c]imidazol-1-one, 2,3-dihydro-2-(1-methylethyl)-3-thioxo-](/img/structure/B12515600.png)
